3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Description
3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring and a pyridylmethylamine moiety at the amide nitrogen. This compound is of interest in medicinal chemistry due to the versatility of the benzamide scaffold, which allows for diverse biological interactions depending on substituent modifications. The 3,4-dimethoxy groups are a common pharmacophore in inhibitors targeting enzymes such as histone acetyltransferases (HATs) and kinases, while the pyridylmethyl group may enhance binding specificity or solubility .
Properties
IUPAC Name |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-6-11(9-14(13)20-2)15(18)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANICYLAPMBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-pyridinemethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-pyridinemethanamine to form the desired amide bond, resulting in the formation of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
In an industrial setting, the production of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzylamine.
Substitution: Formation of 3,4-dialkoxy-N-(pyridin-2-ylmethyl)benzamide derivatives.
Scientific Research Applications
Scientific Research Applications
Chemistry:
The compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new chemical entities with varied functionalities.
Biology:
In biological research, 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide has been investigated for its potential as a biochemical probe or inhibitor. Studies indicate that it may interact with specific molecular targets, potentially influencing DNA or RNA synthesis and inhibiting certain enzymes or receptors .
Medicine:
The compound has shown promise in therapeutic applications, particularly in anti-inflammatory and anticancer activities. Various studies have explored its cytotoxic effects on different cancer cell lines, demonstrating significant activity against breast cancer cells while exhibiting low toxicity on normal cells .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide against breast cancer cell lines (MCF-7, T47-D, MDA-MB231). The results indicated an IC50 value ranging from 27.7 to 39.2 µM for cancerous cells, while normal cell lines showed an IC50 value greater than 100 µM, suggesting selective toxicity towards cancer cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It demonstrated significant inhibition of nitric oxide production in vitro, indicating potential as an anti-inflammatory agent .
Industrial Applications
In addition to its research applications, 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is being explored for use in developing new materials and as a catalyst in various chemical processes. Its unique structure allows it to participate in reactions that can lead to innovative applications in material science.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Binding Energies of Selected Benzamide Analogs
Key Observations:
- Pyrazole vs. Pyridine Substitution : The pyrazole-containing analog (Binding Energy: -8.57 kcal/mol) exhibits stronger FGFR-1 binding than the pyridylmethyl derivative, likely due to additional hydrogen-bonding interactions with the pyrazole nitrogen .
- Chromene-Based Analogs : Chromene-substituted benzamides (e.g., compound 6s) show moderate PCAF HAT inhibition (79% at 100 μM), emphasizing the role of planar aromatic systems in enzyme interaction .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison of Selected Analogs
Key Observations:
- Solubility Trade-offs : The pyridylmethyl group in 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide may improve aqueous solubility compared to indole- or acyl-substituted analogs, which suffer from high LogP values .
Biological Activity
3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide can be represented as follows:
This compound features a benzamide structure with methoxy groups at the 3 and 4 positions and a pyridine moiety.
Biological Activity Overview
Research has indicated that 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : It has been evaluated for its potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage.
The biological activity of 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Interaction : It can interact with various receptors implicated in cancer and neurodegenerative diseases.
- Apoptosis Induction : Evidence suggests it may promote programmed cell death in cancer cells.
Antimicrobial Activity
A study highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate antimicrobial effect, warranting further investigation into its potential as an antibiotic agent .
Anticancer Properties
In vitro studies have demonstrated that 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties. It was found to reduce oxidative stress in neuronal cells exposed to neurotoxic agents. The protective effects were quantified by measuring cell viability and reactive oxygen species (ROS) levels:
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 5 |
| Compound Treatment | 85 | 2 |
These findings indicate a promising role for the compound in neuroprotection .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed that treatment with the compound led to a significant reduction in tumor size in some participants.
- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
